trans-1,3-Dimethylcyclopentane-d4
Description
Evolution of Stereochemical Principles in Cycloalkane Systems
The study of stereochemistry in cycloalkane systems has been a cornerstone in the evolution of organic chemistry. Early theories of planar rings gave way to more sophisticated models that accounted for the three-dimensional nature of these molecules. The concept of ring strain, proposed by Adolf von Baeyer, was a pivotal moment, explaining the relative stabilities of different ring sizes. This was further refined by the Sachse-Mohr theory, which introduced the idea of non-planar, puckered conformations for cyclohexane, such as the chair and boat forms.
These foundational principles were extended to other cycloalkanes, including cyclopentane (B165970). The cyclopentane ring is not flat but exists in dynamic equilibrium between two main non-planar conformations: the "envelope" and the "half-chair" (or "twist"). The introduction of substituents, as in the case of 1,3-dimethylcyclopentane (B1582162), leads to the possibility of cis and trans diastereomers. In the trans isomer, the two methyl groups are on opposite sides of the ring, while in the cis isomer, they are on the same side. libretexts.org The study of the relative stabilities and interconversions of these isomers has provided deep insights into conformational analysis and the non-bonded interactions that govern molecular shape. The development of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, has been crucial in experimentally verifying and refining these stereochemical models.
Significance of Deuterium (B1214612) Labeling in Chemical Research
Deuterium labeling, the selective replacement of hydrogen (¹H) with its stable isotope deuterium (²H or D), is a technique of immense importance in a wide array of chemical and biological research areas. chem-station.com This seemingly minor substitution has significant consequences that can be exploited to gain information that would be otherwise difficult or impossible to obtain.
Historical Context of Isotopic Tracers in Organic Chemistry
The use of isotopes as tracers has a rich history, dating back to the early 20th century with the work of pioneers like George de Hevesy, who used radioactive lead isotopes to study chemical processes. The discovery of deuterium in 1931 by Harold Urey, for which he was awarded the Nobel Prize in Chemistry in 1934, opened the door for the use of a stable, non-radioactive isotope of hydrogen in scientific investigations. princeton.edu Early applications focused on tracking the course of metabolic pathways and understanding the mechanisms of chemical reactions. The development of mass spectrometry and later, NMR spectroscopy, provided the analytical power to detect and quantify the presence of deuterium in molecules, solidifying its role as an indispensable tool in organic chemistry. cancer.govgoogle.com
Distinct Advantages of Deuteration in Mechanistic and Spectroscopic Studies
The utility of deuterium labeling stems from several key differences between deuterium and protium (B1232500) (¹H):
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. As a result, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed more slowly when that hydrogen is replaced with deuterium. princeton.edu This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms. chem-station.com By comparing the rates of reaction for a deuterated and non-deuterated compound, chemists can determine whether a specific C-H bond is broken during the crucial step of a reaction. princeton.edu
NMR Spectroscopy: In ¹H NMR spectroscopy, the signals from protons can be complex due to spin-spin coupling. Replacing specific protons with deuterium simplifies the spectrum by removing those signals and their associated couplings. Deuterium itself is NMR active (it has a nuclear spin of 1), but it resonates at a very different frequency from protons, making it effectively "invisible" in a standard ¹H NMR experiment. wikipedia.orgstudymind.co.ukquora.com This simplifies complex spectra and aids in signal assignment. Conversely, ²H NMR spectroscopy can be used to directly observe the deuterated positions in a molecule. wikipedia.orgnumberanalytics.com Deuterated solvents are also routinely used in NMR to avoid large solvent signals that would otherwise obscure the signals of the analyte. studymind.co.ukquora.com
Mass Spectrometry: The mass of deuterium (approximately 2 amu) is double that of protium (approximately 1 amu). This mass difference allows for the easy differentiation of labeled and unlabeled molecules and their fragments in a mass spectrometer. This is invaluable for tracking the fate of molecules in complex mixtures and for quantitative studies using isotope dilution methods.
Metabolic Studies: Deuteration can alter the metabolic fate of a drug molecule. acs.orgnih.gov By replacing hydrogens at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed down due to the KIE. This can lead to improved pharmacokinetic properties, such as increased half-life and reduced formation of toxic metabolites. acs.orgnih.gov
Overview of Research Trajectories for trans-1,3-Dimethylcyclopentane-d4 within Contemporary Organic Chemistry
While specific research on "this compound" is not extensively documented in publicly available literature, its value can be inferred from the applications of similar deuterated hydrocarbons. Research involving this compound would likely fall into several key areas:
Mechanistic Elucidation: This molecule could serve as a probe in studies of cycloalkane reactions. For instance, in studies of free-radical halogenation or oxidation of cyclopentanes, the presence of deuterium at specific positions could help to determine the regioselectivity and stereoselectivity of hydrogen abstraction steps through the analysis of kinetic isotope effects and product distributions.
Spectroscopic Reference: Deuterated compounds are valuable as internal standards in analytical techniques like mass spectrometry. The known mass difference allows for precise quantification of the non-deuterated analogue in complex mixtures, such as environmental samples or petroleum fractions.
Conformational Analysis: High-resolution spectroscopic studies, including advanced NMR techniques, could utilize the deuterium labels in this compound to gain more detailed insights into the subtle conformational dynamics of the cyclopentane ring. The deuterium nuclei can provide additional NMR parameters that are sensitive to molecular geometry and motion.
Materials Science: Deuteration has been shown to enhance the performance and longevity of materials like organic light-emitting diodes (OLEDs). acs.org While less likely for a simple hydrocarbon like dimethylcyclopentane, its use as a model compound in studies related to the degradation of organic materials could be a potential application.
In essence, this compound, while a seemingly simple molecule, embodies the powerful combination of stereochemical control and isotopic labeling. Its potential applications lie in providing fundamental insights into reaction mechanisms, molecular structure, and dynamics, which are central themes in modern organic chemistry.
Data Tables
Table 1: Physical and Chemical Properties of trans-1,3-Dimethylcyclopentane (B44218)
| Property | Value |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol ontosight.ainih.gov |
| Boiling Point | 107-109 °C ontosight.ai |
| Melting Point | -134 °C stenutz.eu |
| Density | 0.745 g/cm³ stenutz.eu |
| CAS Number | 1759-58-6 nih.gov |
Properties
Molecular Formula |
C₇H₁₀D₄ |
|---|---|
Molecular Weight |
102.21 |
Synonyms |
1,3-trans-Dimethylcyclopentane-d4; 1,3-Dimethyl-(1R,3R)-rel-cyclopentane-d4 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Cyclopentane Derivatives
Strategies for Stereoselective Introduction of Methyl Groups into the Cyclopentane (B165970) Ring
The creation of the trans-1,3-dimethylcyclopentane (B44218) framework is a crucial first step. The relative orientation of the two methyl groups is a key stereochemical feature. One powerful method for achieving such stereoselectivity is through intramolecular cyclization reactions.
A notable strategy involves the intramolecular Ziegler-Natta alkene insertion. acs.org This method can lead to the stereoselective formation of dimethylcyclopentanes. The process involves a catalyst system that directs the cyclization of a diene precursor to form the cyclopentane ring with a specific stereochemical outcome for the appended methyl groups. The choice of catalyst and reaction conditions is paramount in controlling the stereoselectivity of the ring closure.
Another approach to controlling stereochemistry is through the use of chiral auxiliaries or catalysts in reactions that form the cyclopentane ring or introduce the methyl groups. While not specific to cyclopentanes, the principles of asymmetric synthesis, such as those used in the creation of substituted piperidines, can be applied. nih.gov For instance, stereoselective reduction of a ketone precursor to an alcohol, followed by a stereospecific displacement reaction, can set the stereochemistry at one of the methyl-bearing carbons. A subsequent methylation step would then need to be controlled to achieve the desired trans configuration relative to the first methyl group.
The stereoselective synthesis of polysubstituted alkenes and other cyclic systems often relies on a deep understanding of reaction mechanisms and transition state geometries to achieve the desired diastereoselectivity. rsc.orgnih.govnih.gov
Advanced Deuteration Techniques for Carbon-Hydrogen Bond Replacement
Once the desired carbon skeleton is in place, the next critical phase is the replacement of specific hydrogen atoms with deuterium (B1214612). This must be done with high efficiency and selectivity to ensure high isotopic purity in the final product.
Catalytic hydrogen-deuterium (H/D) exchange is a widely used method for introducing deuterium into organic molecules. These reactions typically employ a metal catalyst to activate C-H bonds and facilitate their exchange with a deuterium source, which is often deuterium oxide (D₂O) or deuterium gas (D₂). acs.org
For cyclopentane derivatives, various metal catalysts have shown efficacy. The catalytic reduction and deuterium exchange of cyclopentanone (B42830) on metal films of rhodium, palladium, and platinum have been studied, leading to deuterated cyclopentane products. royalsocietypublishing.org Palladium on carbon (Pd/C) is a common and efficient catalyst for H/D exchange reactions, often providing regioselectivity, for example, at benzylic positions. nih.gov
A combination of platinum and rhodium on carbon has been shown to be effective for the multiple deuteration of alkanes using D₂O as the deuterium source. rsc.org This synergistic catalytic system can achieve high levels of deuterium incorporation under relatively mild conditions. The use of heterogeneous platinum group catalysts is advantageous as they can be easily removed from the reaction mixture by filtration. google.com
The choice of catalyst and reaction conditions can influence the extent and location of deuteration. For instance, some catalysts may preferentially deuterate less sterically hindered positions, while others might be influenced by the presence of functional groups.
| Catalyst System | Deuterium Source | Substrate Type | Key Findings | Reference |
|---|---|---|---|---|
| Rhodium, Palladium, Platinum films | Deuterium gas (D₂) | Cyclopentanone | Effective for both reduction and H/D exchange to form deuterated cyclopentanol (B49286) and cyclopentane. | royalsocietypublishing.org |
| 10% Pt/C and 5% Rh/C | D₂O in i-PrOD-d8 | Alkanes | Synergistic effect allows for multi-deuteration of alkanes at 120 °C. | rsc.org |
| Palladium on carbon (Pd/C) | D₂O | Various organic compounds | Efficient for H/D exchange, with selectivity influenced by the substrate's structure. | nih.gov |
| Homogeneous Pd-catalysis with pyridine (B92270) ligand | D₂O | Pharmaceuticals (aromatic C-H) | Achieves high deuterium uptake in aromatic systems under non-directed activation. | nih.gov |
While catalytic methods are powerful for large-scale deuteration, stoichiometric methods often provide greater control and precision for incorporating deuterium at specific sites. scielo.org.mx These methods are particularly valuable when only a few specific positions in a molecule need to be deuterated.
One such technique is transfer hydrodeuteration. For example, the use of a deuterated silane (B1218182) and a deuterated alcohol as deuterium transfer reagents, in conjunction with a suitable catalyst, can achieve highly regioselective deuterium incorporation. nih.gov This approach has been successfully applied to cyclic olefins to install deuterium atoms with high precision.
Another strategy involves the stepwise treatment of a substrate with deuterated reagents. For instance, the reduction of a suitable precursor with a deuterated hydride source (e.g., sodium borodeuteride) followed by quenching with a deuterated acid can introduce deuterium atoms in a controlled manner. This step-by-step approach is crucial for preparing building blocks with a full range of deuterium substitution patterns at high isotopic purity. nih.gov
The synthesis of deuterated isohumulones for use as internal standards demonstrates a process where isomerization and deuteration are carried out in a single step, followed by purification to isolate the desired deuterated isomer. umsl.edu This highlights the importance of purification in achieving high-purity deuterated compounds.
Challenges and Innovations in High-Purity Deuterated Isomer Synthesis
The synthesis of a specific deuterated isomer like trans-1,3-Dimethylcyclopentane-d4 is fraught with challenges. A primary difficulty is achieving high isotopic purity, meaning that the target C-D bonds are fully deuterated with minimal presence of C-H bonds at those positions. nih.gov Incomplete deuteration can result from inefficient labeling reactions or from H/D exchange with non-deuterated solvents or reagents. nih.gov
Another significant challenge is the separation of isomers. biocompare.com The synthesis of 1,3-dimethylcyclopentane (B1582162) can result in a mixture of cis and trans stereoisomers. Furthermore, the deuteration process itself could potentially lead to a mixture of isotopologues (molecules that differ only in their isotopic composition). Since isomers and isotopologues often have very similar physical properties, their separation can be extremely difficult and require advanced techniques like high-resolution chromatography. biocompare.com
Innovations in this field are focused on developing more selective and efficient synthetic methods. The resurgence of interest in deuterated compounds, particularly in the pharmaceutical industry, has spurred the development of new synthetic protocols that allow for nearly complete deuterium incorporation in each step. nih.gov There is a growing need for methods that can prepare a wide range of isotopomers with the high isotopic purity demanded by various applications. nih.gov
The development of novel catalytic systems that operate under mild conditions and offer high selectivity is a key area of research. nih.gov For example, new palladium-catalyzed methods using D₂O have been developed for the clean and efficient deuteration of a wide range of pharmaceuticals. nih.govnih.gov These advancements are crucial for overcoming the long-standing challenges in the synthesis of high-purity deuterated isomers.
Advanced Spectroscopic Investigations of Trans 1,3 Dimethylcyclopentane D4
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating molecular structure. In the case of deuterated compounds, specialized NMR methods offer a deeper level of analysis.
Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) for Site-Specific Analysis
Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterated sites within a molecule. wikipedia.orgmagritek.com Unlike the spin-1/2 proton, the deuterium nucleus has a spin of 1, which gives it a quadrupolar moment. This property makes its NMR signals particularly sensitive to the local electronic environment and molecular motion. wikipedia.org
For trans-1,3-Dimethylcyclopentane-d4, where the deuterium atoms are located on the methyl groups, the ²H NMR spectrum would be expected to show a distinct resonance corresponding to these CD₂H or CD₃ groups (depending on the specific deuteration pattern). The chemical shift of this signal would be very similar to the proton chemical shift of the methyl groups in the non-deuterated analog, providing a straightforward way to confirm the success and location of isotopic labeling. wikipedia.orgmagritek.com Due to the lower gyromagnetic ratio of deuterium compared to hydrogen, the resolution in ²H NMR is generally lower. wikipedia.org However, its primary strength lies in its ability to quantify the degree of deuteration and to study the orientation and dynamics of the C-D bonds, especially in solid-state NMR. wikipedia.org
Table 1: Illustrative ²H NMR Data for a Hypothetical Deuterated Methyl Group This table presents expected data based on general principles of ²H NMR spectroscopy.
| Parameter | Expected Value | Significance |
| Chemical Shift (δ) | ~0.9 ppm | Corresponds to the chemical environment of the methyl groups, similar to ¹H NMR. chemicalbook.com |
| Signal Multiplicity | Singlet (in liquid state) | Indicates a single chemical environment for the deuterated methyl groups. |
| Quadrupolar Splitting | Varies (in anisotropic media) | Provides information on C-D bond orientation and molecular ordering. wikipedia.org |
Deuterium Decoupling Techniques in Proton (¹H) and Carbon (¹³C) NMR Spectroscopy for Conformational Elucidation
While ²H NMR directly observes deuterium, the influence of deuterium is also profoundly felt in ¹H and ¹³C NMR spectra. Deuterium decoupling is a powerful technique used to simplify these spectra and extract detailed conformational information. magritek.com
In a standard ¹H NMR spectrum of this compound, the residual protons on the deuterated methyl groups would appear as complex multiplets due to coupling with deuterium (¹JHD). Since deuterium has a spin of 1, a single proton coupled to a single deuterium appears as a 1:1:1 triplet. washington.edueurisotop.com By applying a decoupling frequency that irradiates the deuterium nuclei, these couplings are removed, and the proton signal collapses into a singlet. magritek.com This simplification is crucial for resolving overlapping signals and for accurate integration, which might otherwise be complicated by broad multiplet structures. magritek.com
Similarly, in ¹³C NMR, the carbon atom of a deuterated methyl group (CD₃) would typically appear as a septet (a multiplet with seven lines) due to one-bond carbon-deuterium coupling (¹JCD). blogspot.com Deuterium decoupling collapses this multiplet into a single, sharp peak, which significantly enhances the signal-to-noise ratio and simplifies spectral interpretation. This allows for a clearer identification of all carbon environments in the molecule, aiding in the elucidation of the cyclopentane (B165970) ring's conformation—whether it exists predominantly in a twist (C₂) or bent (Cₛ) form. nih.gov Furthermore, deuteration causes a small upfield shift (isotope shift) in the ¹³C resonance of the directly attached carbon and, to a lesser extent, adjacent carbons. blogspot.com
Elucidation of Spin-Spin Coupling Interactions Modified by Deuteration
The substitution of hydrogen with deuterium alters the magnitudes of spin-spin coupling constants (J-couplings). The relationship between proton-proton coupling (JHH) and the corresponding proton-deuterium coupling (JHD) is governed by the gyromagnetic ratios (γ) of the two nuclei: JHD ≈ (γD/γH) * JHH. Since the gyromagnetic ratio of deuterium is about 6.5 times smaller than that of the proton, the observed JHD values are significantly smaller than their JHH counterparts.
This modification is instrumental in conformational analysis. For instance, the Karplus relationship, which correlates the three-bond coupling constant (³J) to the dihedral angle between the coupled nuclei, can be applied. By measuring the small ³JHD values between a ring proton and a methyl deuteron, or between different ring protons where one has been substituted, it is possible to calculate the corresponding ³JHH value and thereby gain precise information about the dihedral angles and the puckering of the cyclopentane ring.
Vibrational Spectroscopy Studies
Vibrational spectroscopy, comprising infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. Isotopic substitution with deuterium provides a predictable and informative perturbation of these vibrations.
Infrared (IR) Spectroscopic Analysis of Deuterium-Induced Band Shifts
In IR spectroscopy, the frequency of a vibrational mode is primarily dependent on the bond strength (force constant, k) and the reduced mass (μ) of the atoms involved. The substitution of a hydrogen atom with a heavier deuterium atom significantly increases the reduced mass of the bond (e.g., a C-D bond versus a C-H bond). youtube.com
This leads to a predictable shift of the corresponding vibrational bands to lower frequencies (wavenumbers). The stretching frequency of a C-D bond is expected to appear at approximately 2100-2200 cm⁻¹, a significant shift from the typical C-H stretching region of ~2900 cm⁻¹. youtube.comdocbrown.info Similarly, C-D bending vibrations will also be shifted to lower wavenumbers compared to their C-H counterparts. For this compound, the IR spectrum would show the appearance of these new C-D bands and a corresponding decrease in the intensity of the C-H bands associated with the methyl groups. This allows for unambiguous assignment of vibrational modes involving the methyl groups and provides a clear "fingerprint" of deuteration. docbrown.info
Table 2: Illustrative Comparison of IR Frequencies for C-H and C-D Bonds This table presents expected data based on the reduced mass effect in vibrational spectroscopy. youtube.com
| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Expected C-D Wavenumber (cm⁻¹) |
| Stretching (ν) | ~2960 (asymmetric) / ~2870 (symmetric) | ~2200 |
| Bending (δ) | ~1460 | ~1050 |
Raman Spectroscopic Characterization of Molecular Vibrations
Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. While IR absorption depends on a change in the molecule's dipole moment, Raman scattering depends on a change in its polarizability. nih.gov Therefore, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.
In the Raman spectrum of this compound, the deuterium-induced shifts are analogous to those seen in IR spectroscopy. researchgate.netnih.gov The C-D stretching and bending modes will appear at lower frequencies than the C-H modes. Raman spectroscopy is particularly effective for observing the symmetric vibrations and skeletal modes of the carbon backbone. nih.gov By analyzing the Raman spectrum, researchers can obtain a more complete picture of the molecule's vibrational landscape. Comparing the spectra of the deuterated and non-deuterated compounds helps to confirm vibrational assignments and provides data for computational models that can accurately predict the molecule's structure and conformational energy landscape. nih.govaip.org
Mass Spectrometric Applications
Mass spectrometry is an indispensable tool for the characterization of isotopically labeled compounds like this compound. It provides crucial information on the molecular weight, isotopic distribution, and structural features of the molecule.
High-Resolution Mass Spectrometry for Isotopic Purity Verification
High-resolution mass spectrometry (HRMS) is a critical technique for determining the isotopic purity of deuterated compounds. nih.govrsc.org It allows for the precise mass measurement of ions, enabling the differentiation of isotopologues—molecules that differ only in their isotopic composition. nih.gov This capability is paramount for verifying the successful incorporation of deuterium and quantifying the extent of labeling in this compound.
The process involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions with high accuracy. For this compound, the molecular ion peak in the mass spectrum will be shifted by approximately 4 Da compared to its non-deuterated counterpart, trans-1,3-Dimethylcyclopentane (B44218). However, the true power of HRMS lies in its ability to resolve and quantify the relative abundances of the desired deuterated species (d4) and any residual, lower-deuterated (d0, d1, d2, d3) or over-deuterated species. researchgate.net
The isotopic purity is calculated based on the relative intensities of the corresponding H/D isotopolog ions. nih.gov By comparing the experimental isotopic distribution with the theoretical distribution based on natural isotopic abundances, a precise determination of the isotopic enrichment can be achieved. researchgate.net This verification is crucial for applications where a high degree of isotopic labeling is required to avoid interference from unlabeled or partially labeled molecules.
Table 1: Theoretical vs. Experimental Mass Data for Isotopic Purity Analysis
| Isotopologue | Theoretical m/z | Observed m/z (Hypothetical) | Relative Abundance (%) |
| d0 (C7H14) | 98.10955 | 98.1098 | 0.5 |
| d1 (C7H13D) | 99.11583 | 99.1161 | 1.5 |
| d2 (C7H12D2) | 100.12211 | 100.1224 | 3.0 |
| d3 (C7H11D3) | 101.12839 | 101.1287 | 5.0 |
| d4 (C7H10D4) | 102.13467 | 102.1349 | 90.0 |
This table presents hypothetical data for illustrative purposes.
Fragmentation Pattern Analysis in Deuterated Species for Structural Confirmation
Beyond determining isotopic purity, mass spectrometry is instrumental in confirming the molecular structure through the analysis of fragmentation patterns. chemguide.co.uk When a molecule is ionized in a mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments serves as a molecular fingerprint that can be used for structural elucidation. acs.org
For this compound, the fragmentation pattern will be distinct from its non-deuterated analog. The presence of deuterium atoms at specific positions influences which bonds are more likely to break, leading to characteristic shifts in the m/z values of the fragment ions.
In the mass spectrum of non-deuterated cyclopentane, a prominent peak is often observed at m/z 42, corresponding to the loss of an ethene molecule. docbrown.info For trans-1,3-Dimethylcyclopentane, characteristic fragments would arise from the loss of methyl groups (CH3) or ethyl groups (C2H5). In the deuterated analog, the masses of these fragments will be higher depending on whether the lost neutral fragment contains deuterium atoms. For instance, the loss of a deuterated methyl group (CD3 or CH2D) would result in a different m/z value for the remaining cation compared to the loss of a non-deuterated methyl group.
By carefully analyzing these fragmentation pathways, researchers can confirm the positions of the deuterium labels within the molecule. For example, if the deuterium atoms are located on the methyl groups, the loss of a methyl radical would result in a fragment ion with a mass corresponding to the cyclopentane ring with one remaining deuterated methyl group. This detailed structural information is vital for ensuring the correct synthesis of the labeled compound and for its effective use in subsequent experiments.
Table 2: Key Fragment Ions in the Mass Spectra of trans-1,3-Dimethylcyclopentane and its d4 Analog
| Fragment Ion | Formula | Expected m/z (Non-deuterated) | Expected m/z (d4-labeled, hypothetical) |
| Molecular Ion | [C7H14]+ | 98 | 102 |
| Loss of Methyl | [C6H11]+ | 83 | 87 or 86 (depending on D location) |
| Loss of Ethyl | [C5H9]+ | 69 | 73 or other (depending on D location) |
| Cyclopentyl ring fragment | [C5H8]+ | 68 | 72 or other (depending on D location) |
This table presents a simplified, hypothetical fragmentation pattern for illustrative purposes. Actual fragmentation can be more complex.
Conformational Analysis and Stereochemical Dynamics
Theoretical Frameworks for Cyclopentane (B165970) Ring Conformations (Envelope, Half-Chair)
Cyclopentane and its derivatives are not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of all hydrogen atoms. To alleviate this strain, the ring puckers into non-planar conformations. libretexts.org The two most recognized conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). researchgate.net
In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling a flap. lumenlearning.com The half-chair conformation has three atoms in a plane, with the other two displaced on opposite sides of the plane. researchgate.net For unsubstituted cyclopentane, the energy difference between these two forms is very small, with the envelope conformation being slightly lower in energy by about 0.5 kcal/mol. stackexchange.com This low energy barrier allows for rapid interconversion between various puckered forms through a process called pseudorotation, where the "pucker" appears to rotate around the ring. lumenlearning.com The planar conformation represents the energy maximum for this pseudorotation pathway. stackexchange.com
Impact of Methyl Substituents on Cyclopentane Ring Pseudosimplicity
The introduction of substituents, such as methyl groups, onto the cyclopentane ring disrupts the free pseudorotation. nih.govacs.org The substituents introduce steric and torsional strains that lead to preferential stabilization of certain conformations over others. The size and orientation of these substituents are key factors in determining the ring's geometry. acs.org
In the case of 1,3-disubstituted cyclopentanes, the methyl groups seek to occupy positions that minimize steric hindrance. This generally means adopting pseudo-equatorial orientations to avoid unfavorable interactions with other ring atoms and their substituents. The presence of the methyl groups creates a higher energy barrier for the ring to flip between conformations, meaning a dominant conformation is more likely to exist compared to the rapidly equilibrating unsubstituted cyclopentane. stackexchange.com For trans-1,3-dimethylcyclopentane (B44218), the two methyl groups are on opposite sides of the ring. The most stable conformations will be those where both methyl groups can adopt pseudo-equatorial positions, minimizing steric strain.
Deuterium's Influence on Conformational Energetics and Equilibria
The substitution of hydrogen with deuterium (B1214612), an isotope with a greater mass, can subtly but significantly influence conformational equilibria. nih.gov This phenomenon, known as the equilibrium isotope effect, arises primarily from differences in the zero-point vibrational energies (ZPVE) of C-H and C-D bonds. A C-D bond is stronger and has a lower ZPVE than a corresponding C-H bond. nih.govlibretexts.org
This difference in bond energy can lead to a preference for deuterium to occupy a specific position in a molecule if that position leads to a more stable vibrational state. In the context of conformational analysis, if one conformer has a sterically more constrained position, the molecule might favor the conformer where the smaller hydrogen atom occupies that position, leaving the deuterium atom in a less constrained environment. Conversely, the stronger C-D bond can sometimes favor conformations where it is in a more stable electronic environment. nih.gov These effects, though small, can shift the equilibrium between conformers, leading to a measurable change in their relative populations. nih.gov
The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction or process when an atom in the reactant is replaced by one of its isotopes. libretexts.org In the context of conformational dynamics, this applies to the rate of interconversion between conformers. The rate-limiting step in this process is the passage through a high-energy transition state. libretexts.org
Because the C-D bond is stronger than the C-H bond, breaking or significantly stretching it during the transition state of conformational change requires more energy. libretexts.org This results in a higher activation energy barrier for the deuterated compound compared to its undeuterated analogue. libretexts.orglibretexts.org This increase in the energy barrier leads to a slower rate of interconversion. The magnitude of this effect (expressed as kH/kD) provides valuable insight into the nature of the transition state and confirms that the C-H (or C-D) bond is indeed involved in the conformational change process. libretexts.orgyoutube.com For trans-1,3-dimethylcyclopentane-d4, the deuteration would be expected to slightly decrease the rate of pseudorotation and ring flipping.
Spectroscopic techniques are powerful tools for investigating conformational equilibria. Infrared (IR) spectroscopy, in particular, can be used to distinguish between different conformers of deuterated compounds. The C-D stretching frequency (ν(C–D)) is highly sensitive to the local environment of the bond. rsc.org
For example, in studies of deuterated cycloalkanols, distinct ν(C–D) frequencies have been observed for axial and equatorial conformers. rsc.org An equatorial C-D bond typically has a different vibrational frequency than an axial one. By analyzing the intensities of these distinct peaks, the relative populations of the conformers can be determined, providing a direct measure of the conformational equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique, where deuterium substitution can perturb the chemical shifts of nearby protons, offering another method to probe conformational preferences and equilibrium constants at different temperatures. researchgate.net
Comparative Stereochemical Investigations with cis-1,3-Dimethylcyclopentane and Undeuterated Analogues
A comparative analysis with related compounds is crucial for understanding the specific effects of the trans-d4 substitution pattern.
Undeuterated trans-1,3-Dimethylcyclopentane : This molecule serves as the primary baseline. The energetic difference between its conformers is dictated solely by the steric interactions of the two methyl groups. The most stable conformation has both methyl groups in pseudo-equatorial positions.
cis-1,3-Dimethylcyclopentane : In the cis isomer, the two methyl groups are on the same side of the ring. youtube.com This forces one methyl group into a pseudo-axial position and the other into a pseudo-equatorial position in one chair-like conformation, or both into pseudo-equatorial positions in an envelope-like structure. The cis isomer is generally less stable than the trans isomer because it is not possible for both methyl groups to be in the most favorable pseudo-equatorial positions simultaneously without introducing other strains. libretexts.org The undeuterated cis isomer is an achiral meso compound, whereas the trans isomer exists as a pair of enantiomers. vaia.com
The table below summarizes the key stereochemical differences.
| Feature | trans-1,3-Dimethylcyclopentane | cis-1,3-Dimethylcyclopentane |
| Methyl Group Orientation | Opposite sides of the ring | Same side of the ring youtube.com |
| Chirality | Chiral (exists as a pair of enantiomers) vaia.com | Achiral (meso compound) vaia.com |
| Relative Stability | Generally more stable | Generally less stable libretexts.org |
| Dominant Conformation | Both methyl groups can be pseudo-equatorial | Involves at least one pseudo-axial methyl group in many conformations, leading to higher strain |
The introduction of deuterium atoms in this compound adds another layer of complexity. The subtle electronic and vibrational effects of the C-D bonds will slightly alter the energy landscape of the conformers compared to the undeuterated trans-isomer. These differences, while small, can be detected through precise spectroscopic measurements and provide a deeper understanding of non-covalent isotopic effects on molecular structure and dynamics.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Structural Optimization and Energetic Profiles
Quantum chemical calculations are fundamental to determining the stable three-dimensional arrangements of atoms in a molecule and the energy associated with each conformation.
Density Functional Theory (DFT) Studies of Conformational Isomers
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For trans-1,3-dimethylcyclopentane-d4, DFT studies would be crucial for identifying and characterizing its various conformational isomers. The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between two puckered conformations: the envelope and the twist forms. The substitution of two methyl groups and four deuterium (B1214612) atoms would influence the relative energies and geometries of these conformers.
A systematic DFT study would involve:
Conformational Search: Identifying all possible envelope and twist conformations for the trans-1,3-disubstituted pattern.
Geometry Optimization: Calculating the lowest energy geometry for each conformer, providing detailed structural parameters such as bond lengths, bond angles, and dihedral angles.
Energy Calculations: Determining the relative stability of each conformer to identify the global minimum energy structure.
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Point Group | Relative Energy (kcal/mol) |
| Diaxial Envelope | C_s | Data not available |
| Diequatorial Envelope | C_s | Data not available |
| Axial-Equatorial Twist | C_2 | Data not available |
| Equatorial-Axial Twist | C_2 | Data not available |
Note: This table is illustrative. Specific values would require dedicated DFT calculations.
High-Level Ab Initio Calculations for Benchmarking
To ensure the accuracy of DFT results, it is common practice to benchmark them against higher-level ab initio methods. youtube.comnih.govlibretexts.orgchemicalbook.com These methods, while computationally more expensive, provide a more accurate description of electron correlation. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be used to calculate the energies of the most stable conformers found by DFT. This comparison helps to validate the chosen DFT functional and basis set for the system.
Molecular Dynamics Simulations of Conformational Landscape and Dynamics
While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations would be invaluable for understanding:
Conformational Interconversion: The pathways and rates at which the molecule transitions between different envelope and twist conformations.
Pseudorotation: The continuous puckering motion of the cyclopentane ring, which is a key feature of its flexibility.
Influence of Deuteration: How the presence of deuterium atoms, with their different mass compared to hydrogen, affects the dynamics of the ring and the methyl group rotations.
Simulations would typically be performed using a classical force field, with parameters potentially refined from the aforementioned quantum chemical calculations to accurately model the interatomic interactions.
Theoretical Prediction of Spectroscopic Parameters
Computational methods are instrumental in predicting and interpreting experimental spectra, such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra.
Calculation of NMR Chemical Shifts and Coupling Constants in Deuterated Systems
The prediction of NMR parameters is a critical tool for structure elucidation. For this compound, theoretical calculations would focus on:
¹H and ¹³C Chemical Shifts: Calculating the chemical shifts for the remaining protons and the carbon atoms. These values are highly sensitive to the local electronic environment and, therefore, to the molecular conformation.
Spin-Spin Coupling Constants (J-couplings): Predicting the coupling constants between different nuclei, which provide information about the connectivity and dihedral angles within the molecule.
Isotope Effects: The presence of deuterium can cause small but measurable changes in the chemical shifts of neighboring nuclei, known as isotope shifts. Theoretical calculations can help to quantify these effects.
Table 2: Hypothetical Calculated ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound
| Carbon Atom | Calculated Chemical Shift (ppm) |
| C1 | Data not available |
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| Methyl C (at C1) | Data not available |
| Methyl C (at C3) | Data not available |
Note: This table is illustrative. Specific values would require dedicated calculations.
Simulated Vibrational Spectra for Band Assignment Verification
Vibrational spectroscopy provides a fingerprint of a molecule based on its vibrational modes. Theoretical simulations of the infrared (IR) and Raman spectra of this compound would be performed to:
Predict Vibrational Frequencies: Calculate the frequencies of all fundamental vibrational modes.
Determine IR and Raman Intensities: Predict the intensities of the vibrational bands, which aids in the interpretation of experimental spectra.
Assign Spectral Bands: By comparing the simulated spectra with experimental data, each observed band can be assigned to a specific vibrational motion of the molecule. The C-D stretching and bending vibrations would be of particular interest in the deuterated species.
Computational Modeling of Kinetic Isotope Effects
Computational modeling of kinetic isotope effects (KIEs) provides a powerful lens through which to understand the reaction mechanisms of chemical processes. nih.gov By replacing one or more atoms in a reactant with their heavier isotopes, scientists can induce a change in the reaction rate. wikipedia.org This change, known as the kinetic isotope effect, is a quantum mechanical phenomenon primarily driven by the lower vibrational frequencies of heavier isotopologues. wikipedia.org Consequently, a greater energy input is typically required for the heavier molecules to reach the transition state, leading to a slower reaction rate. wikipedia.org The study of KIEs, particularly deuterium KIEs (²H KIE), is a common and well-understood method for elucidating reaction mechanisms. wikipedia.org Modern computational methods, such as density functional theory (DFT), now allow for the routine and accurate prediction of ²H KIE values. wikipedia.org
For a hypothetical reaction involving this compound, computational modeling would begin with locating the transition state structure for the reaction of interest. Subsequently, vibrational frequency calculations would be performed for both the deuterated and undeuterated species. The zero-point energies (ZPEs) derived from these frequencies are crucial, as the difference in ZPE between the isotopic reactants and their respective transition states is a major contributor to the primary KIE. nih.gov
In reactions where a C-H bond is broken in the rate-determining step, a primary kinetic isotope effect is expected. The magnitude of this effect can provide insight into the nature of the transition state. For instance, a large primary KIE suggests a transition state where the hydrogen is symmetrically bound between two atoms. princeton.edu Conversely, secondary kinetic isotope effects (SKIEs) arise when the isotopically substituted bonds are not broken in the rate-determining step. princeton.edu These effects are typically smaller and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization or hyperconjugation at the labeled position during the reaction. princeton.edu
Computational methods like the semiclassical instanton (SCI) theory and quantum instanton (QI) theory are employed to describe both the quantization of vibrational modes and quantum tunneling effects, which can be significant in hydrogen transfer reactions. nih.govresearchgate.net These methods have been successfully applied to various chemical reactions, and their results often show good agreement with experimental data and exact quantum dynamics results. nih.gov The use of computational modeling can also help to distinguish between different possible reaction pathways by comparing the calculated KIEs for each pathway with experimentally determined values. researchgate.netnih.gov
Role As a Research Standard and Analytical Reference
Application as an Internal Standard in Quantitative Spectroscopic Analysis
In quantitative spectroscopic analysis, particularly when coupled with mass spectrometry (MS), internal standards are essential for correcting variations that can occur during sample preparation and analysis. aptochem.comclearsynth.com Deuterated compounds like trans-1,3-Dimethylcyclopentane-d4 are considered the gold standard for this purpose. researchgate.netscispace.com
The fundamental principle lies in the chemical near-identity of the deuterated standard and the analyte of interest (the non-deuterated compound). This similarity ensures that both compounds behave almost identically during extraction, derivatization, and injection into the analytical instrument. aptochem.com However, due to the mass difference imparted by the four deuterium (B1214612) atoms, the two compounds can be clearly distinguished by a mass spectrometer.
Key advantages of using this compound as an internal standard include:
Correction for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of an analyte, leading to inaccurate quantification. Since the deuterated internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, allowing for accurate determination of the analyte's concentration. clearsynth.com
Compensation for Analyte Loss: Losses during sample workup are a common source of error. By adding a known amount of this compound at the beginning of the sample preparation process, any subsequent losses will affect both the standard and the analyte equally, thus preserving the accuracy of the final measurement.
Improved Precision and Accuracy: The use of a co-eluting, isotopically labeled internal standard significantly improves the precision and accuracy of quantitative methods by accounting for variations in instrument response and injection volume. scispace.com
| Property | trans-1,3-Dimethylcyclopentane (B44218) | This compound |
| Molecular Formula | C7H14 | C7H10D4 |
| Molecular Weight | 98.19 g/mol | 102.21 g/mol pharmaffiliates.com |
| Boiling Point | ~91-92 °C | Not explicitly available, but expected to be very similar to the non-deuterated form. |
| Melting Point | -134 °C stenutz.eu | Not explicitly available, but expected to be very similar to the non-deuterated form. |
| Density | 0.745 g/cm³ stenutz.eu | Not explicitly available, but expected to be very similar to the non-deuterated form. |
| CAS Number | 1759-58-6 nist.gov | Not available pharmaffiliates.com |
Use as a Reference Material in Gas Chromatography
In gas chromatography (GC), reference materials are crucial for compound identification and method validation. This compound can serve as an ideal reference material, particularly when analyzing for its non-deuterated analog in complex mixtures such as environmental samples or petroleum products. reagecon.comaccustandard.com
The key characteristic of a deuterated standard in GC is that it typically co-elutes with the non-deuterated analyte. aptochem.com This co-elution is highly advantageous as it confirms the identity of the analyte peak in a complex chromatogram. While slight retention time shifts can sometimes be observed between deuterated and non-deuterated compounds, they are generally minimal and predictable.
The NIST Chemistry WebBook provides extensive gas chromatography data for the non-deuterated trans-1,3-dimethylcyclopentane, which can serve as a baseline for the expected chromatographic behavior of its deuterated counterpart. nist.govnist.gov The use of this compound as a reference material would be particularly relevant in methods for the analysis of volatile organic compounds (VOCs). reagecon.comaccustandard.comcanada.ca
Standards in Mass Spectrometry for Calibration and Quantification
The primary application of this compound in mass spectrometry is for calibration and quantification. texilajournal.com In quantitative MS methods, a calibration curve is typically generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The response ratio of the analyte to the internal standard is then plotted against the analyte concentration.
When analyzing an unknown sample, the same amount of internal standard is added, and the response ratio is measured. The concentration of the analyte in the unknown sample can then be accurately determined from the calibration curve. This method, known as isotope dilution mass spectrometry, is a definitive quantitative technique. clearsynth.comtexilajournal.com
The use of a deuterated standard like this compound is particularly powerful in GC-MS analysis. The mass spectrometer can be operated in selected ion monitoring (SIM) mode, where it is programmed to detect only the specific ions corresponding to the analyte and the internal standard. This significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace levels of the target compound in complex matrices.
While specific research explicitly detailing the use of this compound is limited, the well-established principles of using deuterated analogs as internal standards in mass spectrometry provide a strong foundation for its role as a valuable tool for accurate and precise chemical analysis. lcms.cznih.gov
Future Research Directions and Potential Methodological Advancements
Development of Novel Synthetic Routes for Stereospecifically Deuterated Analogues
While general methods for deuteration exist, the development of novel, efficient, and highly stereospecific synthetic routes for compounds like trans-1,3-Dimethylcyclopentane-d4 remains a critical area of future research. Most current methods for producing deuterated molecules rely on a limited number of commercially available deuterated precursors, such as D₂O or CD₃I, which are incorporated using standard techniques. nih.govrsc.org Advancing this field will require more sophisticated processes. nih.govrsc.org
Future work should focus on metal-catalyzed hydrogen isotope exchange (HIE) reactions using D₂O as an inexpensive and readily available deuterium (B1214612) source. researchgate.net Developing homogenous metal catalysts that offer high positional selectivity and deuteration rates under mild conditions is a significant challenge but holds great promise. Furthermore, adapting stereospecific reduction techniques, such as those used for producing 3'-deuterated pyrimidine (B1678525) nucleosides, could provide precise control over the stereochemistry of deuterium incorporation in cyclopentane (B165970) rings. nih.gov The synthesis of a broader array of deuterated reagents beyond the simple ones currently available will also be essential for creating more complex and specifically labeled analogues. nih.govrsc.org
Table 1: Potential Synthetic Strategies for Stereospecifically Deuterated Analogues
| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Homogeneous Metal Catalysis | Utilizes transition metal catalysts to facilitate hydrogen-deuterium exchange with D₂O. researchgate.net | Use of inexpensive deuterium source; potential for high selectivity. researchgate.net | Catalyst design for improved selectivity and reaction rates. |
| Stereospecific Reduction | Employs chiral reducing agents or catalysts to deliver deuterium to a specific face of a precursor molecule, such as a cyclopentene (B43876) or a functionalized cyclopentanone (B42830). nih.gov | High stereochemical control. | Development of new chiral deuterating agents. |
| Domino Keteniminium/Iminium Activation | A metal-free approach using deuterated triflic acid or triethylsilane to achieve selective deuteration at positions alpha or beta to a nitrogen atom, which could be adapted for other functional groups. nih.gov | Metal-free conditions; high levels of deuterium incorporation. nih.gov | Expanding substrate scope to include carbocyclic systems. |
| Use of Novel Deuterated Building Blocks | Synthesis and utilization of more complex, pre-deuterated starting materials instead of relying on simple sources like D₂O. rsc.orgnih.gov | Access to complex deuteration patterns with high isotopic purity. nih.gov | Efficient synthesis of a wider variety of deuterated synthetic intermediates. ckisotopes.com |
Integration with Advanced Multi-Dimensional Spectroscopic Techniques
To fully elucidate the structural and dynamic consequences of stereospecific deuteration in this compound, its integration with advanced spectroscopic techniques is essential. While standard NMR and mass spectrometry are useful, they can be limited when analyzing complex mixtures of isotopologues and isotopomers. nih.gov
Future research would benefit immensely from the application of optical multidimensional coherent spectroscopy (MDCS). umich.edu MDCS is a powerful technique that uses a series of laser pulses to create spectra across multiple frequency dimensions, revealing detailed information about excited-state structures, couplings, and many-body interactions. umich.edu Applying MDCS to this compound could provide unprecedented insight into its vibrational dynamics and energy transfer pathways. Another promising technique is molecular rotational resonance (MRR) spectroscopy, which has been shown to be highly effective in distinguishing and quantifying different isotopologues in a sample, even those present in small amounts. nih.gov
Table 2: Advanced Spectroscopic Techniques and Their Potential Applications
| Technique | Principle | Information Gained for this compound |
|---|---|---|
| Multi-Dimensional Coherent Spectroscopy (MDCS) | A nonlinear optical technique using multiple laser pulses to probe coherent interactions. umich.edu | Detailed mapping of vibrational couplings and energy relaxation pathways; understanding intramolecular energy flow. |
| Molecular Rotational Resonance (MRR) Spectroscopy | Measures the rotational transitions of molecules in the gas phase, which are highly sensitive to mass distribution. nih.gov | Unambiguous identification and quantification of stereoisomers and isotopologues; precise structural determination. nih.gov |
| Deuterium NMR Spectroscopy | A specialized NMR technique that directly observes the ²H nucleus. youtube.com | Direct confirmation of deuterium incorporation sites; analysis of molecular dynamics and ordering in different phases. |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. | Probing the conformational preferences and absolute stereochemistry of chiral deuterated analogues. |
Exploration in Materials Science for Isotope-Engineered Properties
The substitution of hydrogen with deuterium can significantly alter the physical properties of materials, a phenomenon that remains a fertile ground for exploration. rsc.org Incorporating specifically deuterated molecules like this compound into larger systems could lead to the creation of "isotope-engineered" materials with tailored properties.
Deuteration is known to enhance the lifetime and efficiency of organic light-emitting diodes (OLEDs) by reducing non-radiative decay pathways. zeochem.com The saturated hydrocarbon scaffold of this compound could be functionalized and incorporated into host materials for OLEDs to improve device stability. Furthermore, H/D isotope substitution can influence dielectric, ferroelectric, and magnetic properties by inducing subtle changes in crystal lattice structures and hydrogen bonding, an effect known as the geometric isotope effect (GIE). rsc.org Exploring how the incorporation of deuterated cyclopentane units into metal-organic frameworks (MOFs) or liquid crystals could modulate their physical properties represents a promising research direction.
Table 3: Potential Applications in Materials Science
| Material Class | Potential Role of this compound | Engineered Property |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | As a component of host materials or as stabilizing pendant groups on emissive molecules. zeochem.com | Increased device lifetime and efficiency due to the enhanced stability of C-D vs. C-H bonds. zeochem.com |
| Ferroelectric Materials | Incorporation into hydrogen-bonded molecular crystals. rsc.org | Modulation of Curie temperature and dielectric properties through the geometric isotope effect. rsc.org |
| Metal-Organic Frameworks (MOFs) | As a component of the organic linker. | Altered framework dynamics, gas sorption properties, and chemical pressure effects within the lattice. rsc.org |
| Liquid Crystals | As a core or tail component of mesogenic molecules. | Modified phase transition temperatures and viscoelastic properties. |
Further Computational Studies on Isotope Effects and Reactivity
Computational chemistry provides a powerful lens for understanding and predicting the behavior of deuterated molecules. Further computational studies on this compound can provide deep insights into the origins of isotope effects and guide future experimental work.
A primary area for investigation is the kinetic isotope effect (KIE), where the difference in C-D and C-H bond strength leads to different reaction rates. Using Density Functional Theory (DFT) and other high-level computational methods, researchers can model reaction pathways, such as ring-opening or hydrogen abstraction, to predict the magnitude of the KIE for this compound. researchgate.net Such studies can elucidate reaction mechanisms and help in designing selectively reactive molecules. researchgate.net Additionally, computations can predict vapor pressure isotope effects (VPIEs), which are crucial for developing separation techniques and understanding intermolecular forces. nih.govnih.gov Molecular dynamics simulations can be employed to study how deuteration affects the conformational landscape and dynamics of the cyclopentane ring, influencing its interactions in condensed phases.
Table 4: Computational Methods and Research Goals
| Computational Method | Research Goal | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Calculate the transition state structures and energies for chemical reactions. researchgate.net | Kinetic Isotope Effects (KIEs); reaction mechanism elucidation. researchgate.net |
| Ab Initio Calculations (e.g., MP2, CCSD(T)) | Provide highly accurate calculations of molecular structures and vibrational frequencies. nih.gov | Vibrational spectra for comparison with experimental data; accurate bond energies. |
| Symmetry-Adapted Perturbation Theory (SAPT) | Analyze the nature of intermolecular interactions. nih.gov | Detailed breakdown of electrostatic, dispersion, and induction forces; understanding solvation effects. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulate the time evolution of the molecule and its environment. | Conformational dynamics; diffusion coefficients; solvent structuring around the molecule. |
Q & A
Q. What experimental methods are recommended for synthesizing trans-1,3-Dimethylcyclopentane-d4 with high isotopic purity?
Synthesis typically involves catalytic deuteration of the parent compound, trans-1,3-Dimethylcyclopentane, using deuterium gas (D₂) and a transition metal catalyst (e.g., Pd/C or PtO₂). To ensure isotopic purity, solvent selection (e.g., deuterated solvents like CDCl₃) and rigorous exclusion of moisture are critical. Post-synthesis, purity is confirmed via gas chromatography-mass spectrometry (GC-MS) and ¹H/²H NMR to verify deuterium incorporation at specific positions .
Q. How can conformational analysis of this compound be performed using NMR spectroscopy?
High-resolution ¹H-NMR coupled with the VALISA algorithm (Valence-Isomer Line-Shape Analysis) is effective for studying pseudorotation dynamics. For deuterated analogs, ²H NMR can resolve isotopic effects on ring puckering. Key parameters include spin-spin coupling constants (J-values) and line-shape fitting to model conformational equilibria in solvents like CDCl₃ or CD₃CN .
Q. What are the critical steps in characterizing the physical properties of this compound?
Density, viscosity, and melting/boiling points should be measured using calibrated instruments (e.g., digital densitometers). Isotopic substitution (H → D) alters vibrational modes, so IR or Raman spectroscopy can quantify deuteration-induced shifts in C-D stretching frequencies (~2100–2200 cm⁻¹) compared to C-H (~2900 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the thermodynamic stability of this compound conformers?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) can model pseudorotation barriers and compare relative energies of chair, twist, or envelope conformers. Exact exchange terms improve accuracy for non-covalent interactions . For isotopic analogs, include mass-weighted corrections in vibrational frequency calculations .
Q. What experimental designs are optimal for studying kinetic isotope effects (KIE) in reactions involving this compound?
Use a competitive KIE approach: mix deuterated and non-deuterated substrates and monitor reaction rates via GC-MS or NMR. Fractional factorial designs (e.g., 2⁶⁻²) can screen variables (temperature, solvent polarity, catalyst loading), followed by central composite designs (CCD) to optimize conditions .
Q. How can isotopic labeling in this compound enhance mechanistic studies in organic synthesis?
Deuteration at specific positions (e.g., methyl groups) allows tracking of hydrogen/deuterium transfer in reactions like hydrogenolysis or cycloadditions. Use ²H NMR or isotope-ratio mass spectrometry (IRMS) to quantify isotopic distribution in products. For example, in Diels-Alder reactions, deuterium labeling can reveal stereoelectronic effects on transition-state geometry .
Q. What strategies resolve contradictions in spectroscopic data for this compound conformers?
Combine experimental (NMR, X-ray crystallography) and computational data. For ambiguous NMR signals, variable-temperature studies can distinguish dynamic equilibria from static conformers. Cross-validate DFT-predicted coupling constants with experimental J-values .
Methodological Tables
Table 1: Key Analytical Techniques for this compound
Table 2: Experimental Design Framework for KIE Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
